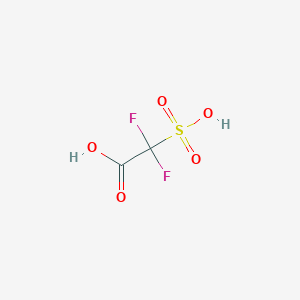

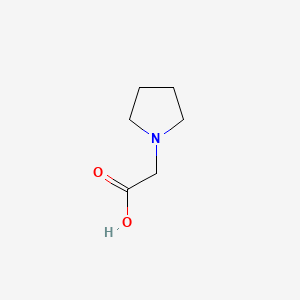

![molecular formula C11H9ClN2O3 B1297363 3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 728024-51-9](/img/structure/B1297363.png)

3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

Descripción general

Descripción

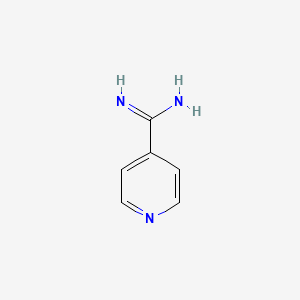

The compound “3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid” is a complex organic molecule that contains a 2-chlorophenyl group, an oxadiazole ring, and a propanoic acid group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization reactions or coupling reactions .Molecular Structure Analysis

The molecular structure of this compound includes a 2-chlorophenyl group, an oxadiazole ring, and a propanoic acid group .Aplicaciones Científicas De Investigación

Chemoenzymic Synthesis and Biological Activity

Bosetti et al. (1994) explored the chemoenzymic synthesis of optically pure 1,3,4-Oxadiazol-2(3H)-ones, including compounds structurally related to 3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid. This study highlighted the significant ovicidal activity of these compounds against Tetranychus urticae, demonstrating their potential as bioactive agents in agricultural applications (Bosetti et al., 1994).

Novel Hybrid Oxadiazole Scaffolds in Urease Inhibition

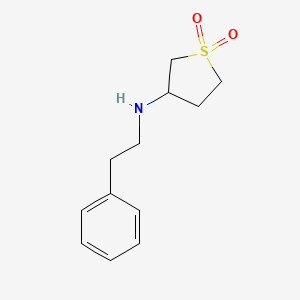

Nazir et al. (2018) reported the synthesis of novel indole-based hybrid oxadiazole scaffolds, incorporating structures akin to 3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid. These compounds demonstrated potent urease inhibitory activity, suggesting their potential application in therapeutic drug development (Nazir et al., 2018).

Synthesis of New Heterocyclic Fused Rings Compounds

Abbas et al. (2017) focused on the synthesis of new heterocyclic compounds based on 1,3,4-Oxadiazole, similar to 3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid. This research contributes to the development of novel compounds with potential applications in pharmaceuticals and materials science (Abbas et al., 2017).

Antibacterial Evaluation of Oxadiazole Derivatives

Rehman et al. (2016) explored the antibacterial potential of N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives, closely related to the compound of interest. Their study revealed moderate antibacterial efficacy against both Gram-positive and Gram-negative bacteria, underscoring the importance of such compounds in antimicrobial research (Rehman et al., 2016).

Structural Characterization and Synthesis

Kumarasinghe et al. (2009) conducted a study on the synthesis and structural characterization of 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester, which shares structural similarities with the specified compound. This research provides insights into the molecular structure and synthesis pathways of such compounds, which are valuable for further applications in chemistry and pharmacology (Kumarasinghe et al., 2009).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been associated with t-type calcium channels . These channels play a crucial role in various physiological processes, including neuronal firing, muscle contraction, and hormone secretion.

Mode of Action

If it indeed targets T-type calcium channels like its analogs , it might modulate the flow of calcium ions across the cell membrane, thereby affecting cellular excitability and signaling.

Biochemical Pathways

If it acts on T-type calcium channels, it could impact a variety of cellular processes that depend on calcium signaling, such as neurotransmission, muscle contraction, and hormone release .

Result of Action

If it acts on T-type calcium channels, it could potentially alter neuronal firing patterns, muscle contractions, and hormone secretion .

Propiedades

IUPAC Name |

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c12-8-4-2-1-3-7(8)11-13-9(17-14-11)5-6-10(15)16/h1-4H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPZGRUXMCHZRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1297311.png)

![3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione](/img/structure/B1297314.png)